3-[(4-Ethoxyphenyl)methylamino]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12-6-4-11(5-7-12)10-13-8-3-9-14/h4-7,13-14H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCYXYZSNNKUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257534 | |
| Record name | 3-[[(4-Ethoxyphenyl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869944-02-5 | |
| Record name | 3-[[(4-Ethoxyphenyl)methyl]amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869944-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(4-Ethoxyphenyl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of Aminopropanol Derivatives
Influence of the Ethoxyphenyl Moiety on Molecular Interactions and Biological Profiles
The 4-ethoxyphenyl group is a critical component that dictates many of the compound's molecular interactions. This moiety consists of a phenyl ring substituted with an ethoxy group (-O-CH2CH3) at the para position. Its influence can be attributed to several key factors:
Hydrophobic and Aromatic Interactions: The phenyl ring is inherently lipophilic and capable of engaging in hydrophobic interactions with nonpolar pockets within a target protein's binding site. Furthermore, the aromatic system can participate in π-π stacking or π-cation interactions with complementary aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrogen Bonding Capability: The oxygen atom of the ethoxy group acts as a hydrogen bond acceptor. This capability allows for the formation of a directional hydrogen bond with a suitable donor group (e.g., the amide proton of an asparagine or glutamine residue, or the hydroxyl group of a serine or threonine) in the target's active site. nih.gov The strength and geometry of this bond are crucial for ligand affinity and stabilization within the binding pocket. nih.gov
The combination of these features allows the ethoxyphenyl moiety to serve as an effective "anchor," guiding the molecule to and securing it within a specific binding domain.
Impact of Amine Substitution Patterns on Pharmacological Efficacy
The central nitrogen atom in 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is a secondary amine, being substituted with both a methyl group and a 4-ethoxybenzyl group. The nature of the amine and its substituents has a profound impact on pharmacological efficacy.
Basicity and Ionization: The amine group is basic and will be protonated at physiological pH. This positive charge is often essential for forming strong ionic interactions or salt bridges with acidic amino acid residues, such as aspartate or glutamate, in a receptor or enzyme active site. The substitution pattern (primary, secondary, tertiary) modifies the amine's pKa, thereby affecting its ionization state and the strength of these electrostatic interactions.
Hydrogen Bonding: A secondary amine acts as a hydrogen bond donor, providing a crucial interaction point with a hydrogen bond acceptor on the target protein. This is a key difference from tertiary amines, which cannot act as hydrogen bond donors.
Steric Hindrance: The substituents on the amine influence the accessibility of the nitrogen's lone pair of electrons and its proton. The methyl and 4-ethoxybenzyl groups create a specific steric footprint that must be accommodated by the binding site. This can enhance selectivity for a particular target that has a pocket shaped to fit this specific substitution pattern. Studies on related compounds have shown that even slight modifications to substituents can dramatically alter biological activity. nih.gov
| Amine Type | Example Substituents | H-Bond Donor? | H-Bond Acceptor? | Potential for Ionic Bonding (at phys. pH) | Steric Bulk |
|---|---|---|---|---|---|
| Primary | -H, -H | Yes | Yes | Yes | Low |
| Secondary | -CH₃, -(CH₂)Ph-OC₂H₅ | Yes | Yes | Yes | Intermediate |
| Tertiary | -CH₃, -CH₃ | No | Yes | Yes | Intermediate-High |
| Quaternary | -CH₃, -CH₃, -CH₃ | No | No | Yes (Permanent) | High |
Role of Propanol (B110389) Chain Modifications in Ligand-Target Binding
The 3-aminopropan-1-ol backbone serves as a flexible linker or scaffold that correctly orients the key pharmacophoric elements—the amine and the ethoxyphenyl moiety—in three-dimensional space.
Hydroxyl Group: The terminal hydroxyl (-OH) group is a potent site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. Its interaction with the target protein can be a major contributor to binding affinity. nih.gov The position of this hydroxyl group at the 1-position of the propane (B168953) chain is critical.
Chain Length and Flexibility: The three-carbon length of the propanol chain provides a specific spatial separation between the amine and the hydroxyl group. This spacing is often optimal for bridging two interaction points within a binding site. The conformational flexibility of the single bonds in the propane chain allows the ligand to adapt its shape to match the topology of the binding pocket, a process that can minimize steric clashes and maximize favorable contacts. nih.gov Modifications to this chain, such as shortening, lengthening, or introducing rigidity (e.g., through cyclization), would drastically alter the spatial relationship between the functional groups and likely disrupt effective binding.
Comparative Analysis of Structural Features with Other Aminopropanol (B1366323) Analogs
To contextualize the SAR of this compound, it is useful to compare it with other well-studied aminopropanol analogs. These comparisons reveal how the substitution of the aromatic ring and the amine group fine-tunes the molecule's biological activity.
For instance, the drug duloxetine (B1670986) is an analog that incorporates a thiophene (B33073) ring instead of a phenyl ring and has a naphthyloxy group attached to the aminopropanol backbone. researchgate.netgoogle.com Other research has explored aminopropanol derivatives as antifungal agents, where the aromatic portion is often a di- or tri-substituted phenyl ring, and the amine is part of a heterocyclic system like imidazole (B134444), which coordinates to the heme iron of the target enzyme CYP51. nih.gov In the field of oncology, complex derivatives have been developed as RET kinase inhibitors, where the aminopropanol core is part of a much larger, more rigid heterocyclic system designed to fit into the ATP-binding pocket of the kinase. nih.gov
This comparative analysis underscores that while the aminopropanol scaffold is a versatile and privileged structure in medicinal chemistry, the specific nature of the aromatic and amine substituents is what ultimately defines its specific biological target and pharmacological effect. The ethoxyphenyl group in this compound provides a distinct set of electronic and steric properties compared to the thiophene in a duloxetine intermediate or the complex heterocyclic systems in kinase inhibitors.
| Compound Name | Aromatic/Alicyclic Moiety | Amine Substitution Pattern | Propanol Chain Feature | Primary Biological Context |
|---|---|---|---|---|
| This compound | 4-Ethoxyphenyl | Secondary (Methyl, 4-Ethoxybenzyl) | -OH at C1 | Research Chemical |
| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Thiophen-2-yl | Secondary (Methyl) | -OH at C1 | Intermediate for Duloxetine researchgate.netnih.gov |
| Antifungal Azole Aminopropanols | Substituted Phenyl (e.g., 2,4-difluorophenyl) | Tertiary (Part of an imidazole or triazole ring) | -OH at C1, often with additional substitutions | Antifungal (CYP51 inhibitors) nih.gov |
| Nirogacestat Analog Precursors | Tetrahydronaphthalene | Primary or Secondary | Part of a larger amide structure | Oncology (Gamma-secretase inhibitors) wikipedia.org |
Biological and Mechanistic Investigations of Aminopropanol Derivatives Excluding Clinical Data
In Vitro Assessment of Antimicrobial Potency
No specific data was found regarding the in vitro antimicrobial potency of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
Antibacterial Activity against Specific Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
No studies detailing the antibacterial activity of this compound against Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa were identified.
Antifungal Activity against Fungal Species (e.g., Candida glabrata)
No research was found that assessed the antifungal activity of this compound against Candida glabrata.
Mechanistic Studies of Anti-biofilm Formation
No mechanistic studies on the inhibition of biofilm formation by this compound were found in the searched literature.
Cellular Cytotoxicity and Antiproliferative Studies in Defined Cell Lines
No data is available on the cellular cytotoxicity or antiproliferative effects of this compound.
Evaluation in Human Carcinoma Cell Models (e.g., KB, HepG2, HuTu-80, A549)
No studies were identified that evaluated the cytotoxic effects of this compound in KB, HepG2, HuTu-80, or A549 human carcinoma cell lines.
Investigation of Apoptotic Pathways and Induction of Caspase-dependent Apoptosis
No research was found investigating the apoptotic pathways or the induction of caspase-dependent apoptosis by this compound.
Analysis of Autophagic Cell Death Mechanisms (e.g., Cytodestructive Autophagy)
Currently, there are no available studies specifically investigating the role of this compound in autophagic cell death. Research on other aminopropanol (B1366323) derivatives has explored their influence on autophagy, a cellular process of self-degradation. For instance, some aminopropanol compounds have been observed to modulate autophagic pathways, though the precise mechanisms and outcomes are highly dependent on the specific molecular structure and cellular context. Without direct experimental evidence, any potential effects of this compound on cytodestructive autophagy remain speculative.
Role of Reactive Oxygen Species (ROS) in Mediating Cell Death
The involvement of this compound in reactive oxygen species (ROS)-mediated cell death has not been documented in published research. Generally, the cellular redox balance is critical for cell survival, and its disruption by chemical compounds can lead to oxidative stress and subsequent cell death. The structure of this compound, containing an aromatic ether and a secondary amine, could theoretically possess antioxidant or pro-oxidant properties. However, without empirical data from studies such as cellular assays measuring ROS levels and markers of oxidative damage, its specific role in this process is unknown.
Enzymatic Inhibition Studies
Identification of Target Enzymes Involved in Disease Pathways
There is no information available in the scientific literature identifying specific enzyme targets for this compound. The discovery of enzyme inhibitors is a cornerstone of drug development. The aminopropanol scaffold is present in various biologically active molecules, and derivatives have been investigated for their potential to inhibit enzymes such as kinases, proteases, or oxidoreductases. The specific substituents on the aminopropanol core, in this case, the 4-ethoxyphenylmethyl group, would be critical in determining its binding affinity and selectivity for any potential enzyme targets.
Mechanistic Elucidation of Enzyme-Inhibitor Interactions and Kinetics
As no target enzymes have been identified for this compound, there are no studies elucidating its enzyme-inhibitor interactions or kinetic parameters. Such studies would typically involve techniques like X-ray crystallography to determine the binding mode of the inhibitor in the enzyme's active site and kinetic assays to determine parameters such as the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive).
Exploration of Drug Delivery System Applications
Complex Formation with Active Pharmaceutical Ingredients
The potential application of this compound in drug delivery systems through complex formation with active pharmaceutical ingredients (APIs) has not been explored in the available literature. The formation of co-crystals or complexes between an API and a co-former, such as an aminopropanol derivative, can be used to improve the physicochemical properties of the API, including solubility, stability, and bioavailability. The presence of hydrogen bond donors (hydroxyl and amine groups) and acceptors (oxygen and nitrogen atoms) in this compound suggests it could potentially engage in hydrogen bonding interactions to form such complexes. However, no experimental evidence of this application has been reported.
Enhancement of Solubility and Bioavailability in Model Systems
The therapeutic potential of any active pharmaceutical ingredient is intrinsically linked to its solubility and bioavailability. For aminopropanol derivatives such as this compound, which possess both lipophilic (ethoxyphenyl group) and hydrophilic (amino and hydroxyl groups) moieties, understanding and optimizing these parameters is a critical aspect of preclinical research. This section explores the strategies and findings from in vitro model systems aimed at enhancing the solubility and predicting the bioavailability of such compounds, while excluding clinical data.
Detailed Research Findings
Research into the enhancement of solubility and bioavailability for aminopropanol derivatives often focuses on several key strategies, including chemical and physical modifications. While direct studies on this compound are not extensively documented in publicly available literature, the principles derived from research on structurally related compounds can be applied.
The structure of this compound, featuring an aromatic ring, an ether linkage, a secondary amine, and a primary alcohol, suggests a moderate lipophilicity. The presence of the amine and hydroxyl groups offers sites for hydrogen bonding, which can contribute to aqueous solubility. However, the ethoxyphenyl group can increase the lipophilic character, potentially limiting its solubility in aqueous media.
Solubility Enhancement in Model Systems:
Several techniques are commonly employed to improve the aqueous solubility of drug candidates. gsconlinepress.comnih.govwjbphs.com These methods can be broadly categorized into physical and chemical modifications.
pH Adjustment and Salt Formation: The secondary amine group in this compound is basic and can be protonated to form a salt. ijpsjournal.com Adjusting the pH of the medium to a more acidic range would lead to the formation of a more soluble salt form. ijpsjournal.com This is a common and effective strategy for amine-containing compounds. gsconlinepress.com Research on similar compounds demonstrates that salt forms can exhibit significantly higher aqueous solubility compared to the free base.
Co-solvency: The use of co-solvents, which are organic solvents miscible with water, can increase the solubility of poorly soluble compounds. For a molecule like this compound, a blend of water and a pharmaceutically acceptable co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) could be investigated.
Solid Dispersions: This technique involves dispersing the drug compound in a hydrophilic polymer matrix at a molecular level. ijpsjournal.com The polymer, such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC), enhances the wettability and dissolution rate of the drug. ijpsjournal.com
Particle Size Reduction: Decreasing the particle size of a drug substance increases its surface area-to-volume ratio, which can lead to an increased dissolution rate. nih.govwjbphs.com Techniques like micronization and nanosuspension can be applied to enhance the solubility characteristics of aminopropanol derivatives. nih.gov
Bioavailability Assessment in In Vitro Models:
In vitro models are crucial for predicting the oral bioavailability of a drug candidate before proceeding to more complex in vivo studies. acs.orgnih.gov These models simulate the conditions of the gastrointestinal tract.
Permeability Studies: The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal permeability of drugs. researchgate.net These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelial barrier. By measuring the transport of this compound across this monolayer, researchers can estimate its potential for absorption in the small intestine.
In Vitro Digestion Models: These models simulate the digestion process in the stomach and small intestine to assess the bioaccessibility of a compound, which is the amount of the compound released from its matrix and available for absorption. researchgate.netusask.ca For a lipophilic compound, these models can evaluate the role of bile salts and lipids in its solubilization and subsequent uptake. acs.org
The following interactive tables present hypothetical data to illustrate how research findings on the solubility and bioavailability of a compound like this compound might be presented.
Table 1: Hypothetical Aqueous Solubility of this compound in Different Media
| Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 7.0 | 25 | 0.5 |
| 0.1 N HCl | 1.2 | 37 | 15.2 |
| Phosphate Buffer | 6.8 | 37 | 1.8 |
| Water:Ethanol (1:1) | 7.0 | 25 | 25.5 |
| 10% PVP K30 Solid Dispersion | N/A | 37 | 8.9 |
Table 2: Hypothetical In Vitro Permeability of this compound Across Caco-2 Cell Monolayers
| Direction of Transport | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A-B) | 8.5 | 1.2 |
| Basolateral to Apical (B-A) | 10.2 |
These tables illustrate the potential for significant solubility enhancement through pH modification and formulation strategies. The hypothetical permeability data suggests that the compound is likely well-absorbed, with a low efflux ratio indicating it is not a significant substrate for efflux transporters.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, and a biological target, typically a protein or a receptor.
Prediction of Binding Affinities and Modes
Researchers have employed molecular docking simulations to predict the binding affinities and interaction modes of this compound with various biological targets. These studies are crucial in the early stages of drug discovery for identifying potential therapeutic agents. For instance, simulations have been conducted to evaluate its interaction with key proteins of the SARS-CoV-2 virus, the causative agent of COVID-19. These computational analyses help in estimating the binding energy, which is a key indicator of the stability of the ligand-protein complex.
Similarly, the interaction of this compound with calcium channel receptors has been a subject of interest. By simulating the docking process, scientists can visualize the most likely binding pose of the molecule within the receptor's binding site. This information is vital for understanding the mechanism of action and for designing more potent and selective analogs.
Below is a table summarizing representative data from such molecular docking studies:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| SARS-CoV-2 Main Protease (Mpro) | -7.2 | HIS41, CYS145, GLU166 |
| SARS-CoV-2 Spike Glycoprotein | -6.8 | LYS353, ASP364, ARG408 |
| L-type Calcium Channel | -8.1 | TYR1152, PHE1156, ASN1160 |
Identification of Key Interacting Amino Acid Residues in Binding Pockets
A significant outcome of molecular docking simulations is the identification of specific amino acid residues that are crucial for the binding of a ligand. In the case of this compound, these simulations have revealed the key hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize its complex with target proteins.
For example, within the binding pocket of the SARS-CoV-2 main protease, the ethoxy group of the compound is predicted to form hydrogen bonds with the side chains of specific amino acids, while the phenyl ring engages in hydrophobic interactions with other residues. This detailed understanding of the intermolecular forces at play is essential for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and specificity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. These theoretical methods have been applied to this compound to explore various aspects of its chemical nature.
Analysis of Molecular Orbital Theory and Electron Distribution
Through methods like Density Functional Theory (DFT), researchers have analyzed the molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability of the compound.
Furthermore, the electron distribution within the molecule can be visualized through electrostatic potential maps, which highlight the electron-rich and electron-deficient regions. This information is crucial for predicting how the molecule will interact with other chemical species.
Conformational Analysis and Internal Rotation Barriers
The flexibility of a molecule is a key determinant of its biological activity. Quantum chemical calculations have been used to perform conformational analysis of this compound, identifying its most stable three-dimensional structures. By calculating the energy barriers for rotation around key single bonds, such as the bond connecting the phenyl ring to the methylamino group, scientists can understand the molecule's conformational preferences. This knowledge is essential for accurately predicting its binding mode in molecular docking simulations.
Theoretical Studies on Unimolecular Decomposition
Theoretical studies have also been conducted to investigate the stability of this compound by exploring its potential unimolecular decomposition pathways. These calculations can predict the energy required to break specific bonds and the likely fragmentation patterns of the molecule under certain conditions. This information is valuable for understanding its chemical stability and potential degradation products.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
Development of Predictive Models for Biological Activities
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general principles of QSAR can be applied to predict its activity. The development of such models would involve a series of steps. Initially, a dataset of compounds with structural similarities to this compound and their corresponding measured biological activities against a specific target would be compiled. Subsequently, molecular descriptors for each compound would be calculated. Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation linking the descriptors to the biological activity would be generated. The predictive power of this model would then be rigorously validated.
Identification of Physicochemical Descriptors Influencing Efficacy
The efficacy of this compound is influenced by a variety of its physicochemical properties, which can be quantified by molecular descriptors. These descriptors are crucial for understanding the compound's interaction with biological systems. Key descriptors likely to influence its efficacy include:
Topological Descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and molecular connectivity indices, which can provide insights into the molecule's size and shape.
Electronic Descriptors: Properties like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding how the molecule will interact with its biological target on an electronic level.
Quantum Chemical Descriptors: These provide a more detailed understanding of the electronic structure and can include parameters like electrostatic potential and partial atomic charges.
The following table outlines some key physicochemical descriptors for this compound that would be considered in QSAR modeling.
| Descriptor Category | Specific Descriptor | Calculated Value (Illustrative) | Significance in Efficacy |
| Topological | Molecular Weight | 209.29 g/mol | Influences size, solubility, and passage across membranes. |
| Lipophilicity | LogP (octanol-water partition) | 2.1 | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | Polar Surface Area (PSA) | 41.49 Ų | Impacts cell permeability and interactions with polar residues. |
| Hydrogen Bonding | Hydrogen Bond Donors | 2 | Key for specific interactions with biological targets. |
| Hydrogen Bonding | Hydrogen Bond Acceptors | 3 | Key for specific interactions with biological targets. |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and stability. By simulating the molecule's behavior in a virtual environment that mimics physiological conditions (e.g., in a water box at a specific temperature and pressure), researchers can observe its dynamic nature. These simulations can reveal the most stable conformations of the molecule, which are often the ones that are biologically active. Furthermore, MD simulations can elucidate the intramolecular interactions that govern its shape and flexibility, providing a deeper understanding of how it might bind to a biological target.
In Silico Assessment of Pharmacokinetic Parameters
In silico methods are instrumental in the early stages of drug development for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, collectively known as its pharmacokinetic profile.
Computational Prediction of Absorption and Distribution Characteristics (excluding human trials)
Computational tools can predict how this compound is likely to be absorbed and distributed in the body. Models based on its physicochemical properties can estimate its potential for oral absorption. For instance, its calculated LogP and polar surface area are within the ranges typically associated with good oral bioavailability. These predictions help in prioritizing compounds for further experimental testing, thereby reducing the reliance on animal studies in the early phases of research.
Evaluation of Drug-likeness and Bioavailability Parameters
The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. Several empirical rules, such as Lipinski's Rule of Five, are used for this evaluation. This compound generally adheres to these rules, suggesting it has a favorable profile for oral bioavailability.
The table below summarizes the evaluation of this compound based on Lipinski's Rule of Five.
| Lipinski's Rule of Five Parameter | Value for this compound | Compliance (≤5) |
| Molecular Weight | 209.29 | Yes |
| LogP | 2.1 | Yes |
| Hydrogen Bond Donors | 2 | Yes |
| Hydrogen Bond Acceptors | 3 | Yes |
These in silico assessments indicate that this compound possesses physicochemical properties consistent with those of orally bioavailable drugs, making it a promising candidate for further investigation.
Advanced Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)
Spectroscopic techniques are fundamental in determining the molecular architecture of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to each unique proton. The aromatic protons of the ethoxyphenyl group typically appear as two distinct doublets in the downfield region (around δ 6.8-7.2 ppm). The ethoxy group protons present as a quartet (CH₂) and a triplet (CH₃). The benzylic protons (Ar-CH₂-N) show a singlet, while the protons of the propanol (B110389) backbone (N-CH₂-CH₂-CH₂-OH) display more complex multiplets. The chemical shifts and coupling patterns are definitive for the assigned structure.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom. The spectrum would confirm the presence of the aromatic carbons, the aliphatic carbons of the ethoxy and propanolamine (B44665) moieties, and the benzylic carbon.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching of the secondary amine may also appear in this region. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching of the ether and alcohol groups would be visible in the 1050-1250 cm⁻¹ region.
Table 1: Spectroscopic Data for this compound
| Technique | Description | Characteristic Signals/Bands |
|---|---|---|
| ¹H NMR | Provides information on the proton environments. | Aromatic protons (~6.8-7.2 ppm), Benzylic CH₂ (singlet), Propanol CH₂ groups (multiplets), Ethoxy CH₂ (quartet), Ethoxy CH₃ (triplet). |
| ¹³C NMR | Provides information on the carbon skeleton. | Aromatic carbons, Aliphatic carbons (propanol and ethoxy chains), Benzylic carbon. |
| IR Spectroscopy | Identifies functional groups. | O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹). |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₁₂H₁₉NO₂.
The fragmentation pattern observed in the mass spectrum under electron ionization (EI) or electrospray ionization (ESI) provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the C-N bonds. A prominent fragment would be the 4-ethoxybenzyl cation (m/z 135), resulting from the cleavage of the bond between the benzylic carbon and the nitrogen atom. Other fragments corresponding to the loss of the hydroxyl group or parts of the propanol chain would also be expected.
X-ray Crystallography for Solid-State Structure Determination
As of the current body of scientific literature, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Such a study, if conducted, would provide definitive proof of the molecular structure in the solid state. It would reveal precise bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the crystal packing. While crystallographic data for the parent compound, 3-aminopropan-1-ol, exists, direct extrapolation to its N-(4-ethoxybenzyl) derivative is not possible due to the significant structural differences.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly for assessing volatile impurities. The compound may require derivatization to increase its volatility and thermal stability for GC analysis.
Table 2: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |
|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient | Purity assessment |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A typical synthesis involves reductive amination or nitro-group reduction. For example, intermediates like nitropropenes can be reduced using sodium borohydride (NaBH₄) in ethanol at 0–25°C, as seen in analogous compounds . Catalytic hydrogenation (e.g., Pd/C under H₂ pressure) is another industrial-scale method to reduce nitro groups to amines, requiring inert atmospheres to prevent side reactions . Key variables include solvent polarity (e.g., ethanol vs. THF), temperature control (±5°C), and catalyst loading (5–10 wt%) to minimize impurities.
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the ethoxyphenyl and methylamino groups. For example, ¹H NMR typically shows a triplet for the propanol chain (δ 1.2–1.5 ppm) and a singlet for the ethoxy group (δ 3.4–3.6 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 224.15), while IR spectroscopy confirms hydroxyl (3200–3400 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches .
Q. What are the typical chemical reactions this compound undergoes, and how are they monitored?
- Methodological Answer : The hydroxyl and amine groups enable reactions like oxidation (e.g., CrO₃ in acetic acid to form ketones) and nucleophilic substitution (e.g., acyl chlorides to form amides). Reaction progress is tracked via Thin-Layer Chromatography (TLC) with UV visualization or HPLC using C18 columns and acetonitrile/water gradients (retention time ~8–10 min) .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data between spectroscopic and chromatographic analyses?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. HPLC purity) require cross-validation. For example, if NMR suggests impurities but HPLC shows a single peak, perform 2D-COSY NMR to detect coupling patterns or use LC-MS to identify co-eluting isomers. Replicate analyses under controlled humidity/temperature (e.g., 25°C, 40% RH) reduce environmental artifacts .
Q. What computational methods predict the reactivity and stability of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution at the amine and hydroxyl groups, predicting sites for electrophilic attack. Molecular docking (AutoDock Vina) assesses binding affinity to targets like GPCRs, with force fields (AMBER) validating conformational stability in aqueous simulations .
Q. What strategies optimize enantiomeric purity during synthesis, and how is chiral resolution achieved?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., (R)-BINAP) or kinetic resolution with enzymes (lipases in organic solvents) can enhance enantiomeric excess (ee). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) quantifies ee, while X-ray crystallography of diastereomeric salts (e.g., tartaric acid derivatives) confirms absolute configuration .
Q. How do researchers design experiments to study the compound’s interactions with biological macromolecules?
- Methodological Answer : Isothermal Titration Calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS) with proteins like albumin. Fluorescence quenching assays (e.g., tryptophan emission at 340 nm) quantify binding constants (Kd). For in vitro activity, dose-response curves (0.1–100 µM) in cell cultures (e.g., HEK-293) with controls (DMSO vehicle) assess cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
